Streptozotocin is a naturally occurring compound classified as an alkylating antineoplastic agent, primarily derived from the bacterium Streptomyces achromogenes. Its chemical structure features a glucosamine moiety linked to a nitrosourea group, which allows it to mimic glucose. This structural similarity enables its selective uptake by pancreatic beta cells via the glucose transporter protein GLUT2, leading to targeted cytotoxic effects on these insulin-producing cells. Streptozotocin is primarily utilized in the treatment of certain pancreatic cancers, particularly metastatic islet cell carcinoma, and serves as a critical tool in diabetes research due to its ability to induce diabetes in experimental models .
The primary mechanism of action of STZ in pancreatic beta cells is thought to involve multiple pathways:
Streptozotocin is a hazardous compound and should be handled with appropriate precautions:
The mechanism of action of streptozotocin involves several biochemical pathways. It acts as a DNA alkylating agent, leading to the formation of methylcarbonium ions that can bind to nucleic acids and disrupt DNA synthesis. This results in cross-linking of DNA strands, ultimately inhibiting cell proliferation and inducing apoptosis. Additionally, streptozotocin interferes with the bio
Streptozotocin exhibits significant biological activity characterized by its selective toxicity towards pancreatic beta cells. Upon entering these cells, it induces apoptosis through mechanisms that include DNA damage and inhibition of O-GlcNAcase, an enzyme crucial for intracellular protein glycosylation. This leads to oxidative stress and subsequent cell death. The compound has also been shown to induce neuroinflammation and amyloid-beta accumulation in brain tissues, making it relevant for Alzheimer's disease research .
Streptozotocin is biosynthesized by Streptomyces achromogenes, where specific gene clusters facilitate its production. Recent studies have identified a non-heme iron enzyme, SznF, responsible for forming the N-N bond within the nitrosourea pharmacophore through oxidative rearrangement. Chemical synthesis methods have also been explored but are less common than natural extraction due to the complexity involved in replicating its structure .
Streptozotocin has several notable applications:
Research has demonstrated that streptozotocin interacts with various cellular pathways:
Streptozotocin shares similarities with other compounds that target pancreatic beta cells or exhibit alkylating properties. Below is a comparison highlighting its uniqueness:
Compound | Structure Similarity | Mechanism of Action | Primary Use |
---|---|---|---|
Alloxan | Similar glucose analog | Induces oxidative stress | Diabetes induction in animal models |
Nitrosourea | Nitrosourea moiety | DNA alkylation | Anticancer research |
Azaserine | Nitrosourea moiety | Inhibits nucleotide synthesis | Antitumor agent |
5-Fluorouracil | Pyrimidine analog | Inhibits DNA synthesis | Cancer treatment |
Streptozotocin's unique feature lies in its selective uptake by pancreatic beta cells via GLUT2 transporters, which distinguishes it from other alkylating agents that do not exhibit such specificity .
Streptozotocin demonstrates notable solubility in polar solvents, with water being the primary solvent of choice for biological applications. The compound readily dissolves in water at concentrations up to 50-53 mg/mL, producing solutions that range from clear to slightly hazy with a characteristic light yellow coloration [3] [4]. This aqueous solubility corresponds to molar concentrations of approximately 188.5-199.8 millimolar, providing sufficient concentration ranges for most experimental protocols [5].
The solubility profile in alcoholic solvents presents significantly different characteristics. In absolute ethanol, streptozotocin exhibits limited solubility of approximately 0.92 mg/mL, corresponding to a molar concentration of 3.47 millimolar [6] [7]. This reduced solubility in ethanol, while limiting for some applications, remains sufficient for specialized formulations where aqueous systems are not suitable [8].
Organic polar solvents provide alternative solubilization options with varying degrees of effectiveness. Dimethyl sulfoxide demonstrates excellent solubilizing capacity, achieving concentrations up to 53 mg/mL (199.8 millimolar), comparable to aqueous solutions [5] [9]. Dimethylformamide offers moderate solubility of approximately 5 mg/mL, while maintaining chemical stability of the dissolved compound [10].
Buffered aqueous systems present particular importance for maintaining both solubility and stability. Sodium citrate buffer systems at concentrations of 0.01 molar provide solubility of approximately 5 mg/mL while offering enhanced pH control [9] [10]. Phosphate-buffered saline systems, despite their biological compatibility, demonstrate reduced stability compared to acidic buffer systems [4].
The stability of streptozotocin in aqueous solution exhibits pronounced pH dependence, with acidic conditions providing optimal stability profiles. Maximum solution stability occurs at pH 4.0 to 4.5, where the compound remains stable for extended periods with minimal degradation [4] [11] [12]. Under these optimal conditions, degradation rates remain below 4% over four-hour periods at room temperature [11].
At pH 4.0, streptozotocin maintains structural integrity for up to four hours at room temperature, with degradation kinetics following first-order reaction patterns [11]. The half-life under these conditions exceeds four hours, making this pH range suitable for extended storage and preparation protocols [13]. These acidic conditions are achieved through citrate buffer systems, which simultaneously provide pH control and chemical stabilization [4] [12].
Neutral pH conditions present significantly different degradation profiles. At pH 7.4, corresponding to physiological conditions, streptozotocin undergoes complete degradation within four hours [14] [15]. The degradation follows accelerated kinetics with a half-life of approximately one hour, severely limiting the utility of neutral pH preparations [11]. This rapid degradation at physiological pH is attributed to hydrolytic processes that destabilize the nitrosourea moiety [15].
Intermediate pH values demonstrate transitional stability characteristics. At pH 6.7 to 7.8, streptozotocin exhibits moderate stability suitable for immediate injection protocols but inadequate for extended storage [16]. The degradation rate at these pH values follows intermediate kinetics with half-lives ranging from one to three hours [11].
pH values above 7.4 result in even more rapid degradation, with the compound becoming essentially unusable within hours of preparation. Conversely, pH values below 4.0, while providing enhanced chemical stability, may present biocompatibility concerns for certain applications [12] [17].
Streptozotocin exhibits thermal instability that becomes pronounced at elevated temperatures, with decomposition onset occurring at approximately 115°C. The compound's melting point of 121°C coincides with thermal decomposition, indicating that the material cannot exist in a stable liquid phase under standard atmospheric conditions [1] [18] [19].
The thermal decomposition process involves multiple pathways that result in the breakdown of both the glucosamine and nitrosourea components. Primary decomposition begins with the cleavage of the nitrosourea moiety, releasing methylating species and generating various decomposition products [20]. This initial decomposition step is critical as it represents the loss of biological activity and the potential formation of reactive intermediates [21].
Secondary thermal decomposition pathways involve the degradation of the glucosamine component, leading to the formation of various carbonyl compounds and dehydration products. The decomposition is typically endothermic, requiring continuous heat input to maintain the degradation process [22]. The complete thermal breakdown results in the formation of carbon dioxide, water vapor, nitrogen oxides, and various organic decomposition products [23].
The thermal stability range for streptozotocin is limited to temperatures below 100°C under ambient atmospheric conditions. Storage at -20°C provides optimal thermal stability for long-term preservation, with the compound remaining stable for years under these conditions [1] [18]. Intermediate temperatures between 0°C and 25°C are suitable for short-term storage, though degradation rates increase with temperature [24].
Temperature-dependent degradation kinetics follow Arrhenius behavior, with reaction rates doubling approximately every 10°C increase in temperature. This temperature sensitivity necessitates careful thermal control during storage, handling, and preparation procedures [11].
Streptozotocin exists in two anomeric forms (α and β) that undergo spontaneous interconversion in aqueous solution through a process known as mutarotation. Freshly prepared solutions contain predominantly the α-anomer (85-95%), which gradually equilibrates to a mixture containing approximately 36% α-anomer and 64% β-anomer [25] [26] [27].
The mutarotation process reaches equilibrium within 90 to 120 minutes at room temperature, with the rate of interconversion being temperature and pH dependent [28] [29]. The equilibrium composition remains stable once established, providing consistent solution properties for extended periods [26]. This equilibration process has significant implications for biological activity, as the α-anomer demonstrates greater toxicity compared to the β-anomer [25].
High-performance liquid chromatography analysis reveals that the composition changes most rapidly during the first 30 minutes after dissolution, with the rate of change decreasing as equilibrium is approached [26] [29]. The anomer ratio can be monitored through optical rotation measurements, which change from the initial high positive rotation of the α-anomer to the equilibrium value reflecting the mixed composition [27].
Anomer-equilibrated solutions demonstrate several practical advantages including reduced mortality in experimental animals and more consistent biological responses [26] [29]. The equilibrated solutions maintain biological activity while providing more predictable pharmacological effects compared to freshly prepared solutions containing predominantly the α-anomer [28] [30].
Storage conditions affect the mutarotation rate, with refrigerated solutions reaching equilibrium more slowly than those at room temperature. However, once equilibrium is achieved, the anomer ratio remains stable for weeks when stored under appropriate conditions [26] [29].
Streptozotocin demonstrates susceptibility to oxidative degradation that involves complex radical formation mechanisms. The compound can both generate and react with various reactive oxygen species, creating a dynamic oxidative environment that affects its stability and biological activity [31] [32].
Under ambient atmospheric conditions, streptozotocin undergoes gradual oxidative degradation that produces superoxide anion radicals as primary reactive species [31] [33]. This radical formation is enhanced in the presence of transition metal ions, particularly iron and copper, which catalyze electron transfer reactions leading to accelerated decomposition [34] [32]. The generation of superoxide radicals follows a concentration-dependent pattern, with higher streptozotocin concentrations producing proportionally more radical species [31].
The oxidative degradation pathway involves the interaction of streptozotocin with xanthine oxidase systems, resulting in enhanced superoxide radical production [31] [33]. This interaction suggests that the compound can function as both a substrate and catalyst in radical-generating systems, potentially explaining some of its complex biological effects [34]. The radical formation is particularly pronounced in cellular environments where enzymatic systems can facilitate electron transfer processes [35] [32].
Light exposure significantly accelerates oxidative degradation through photochemical processes that generate multiple radical species including hydroxyl radicals and peroxy radicals [36]. These photogenerated radicals can initiate chain reactions that rapidly degrade the compound, necessitating storage in dark conditions to maintain stability [37].
Protective measures against oxidative degradation include storage under inert atmospheres, addition of appropriate antioxidants, and avoidance of metal-containing containers [7] [32]. Nitrogen or argon atmospheres provide effective protection by eliminating oxygen-mediated degradation pathways [38]. Antioxidant systems, particularly those involving glutathione or ascorbic acid, can scavenge radical intermediates and preserve compound integrity [39].
Health Hazard
Brentjens R, Saltz L (2001). "Islet cell tumors of the pancreas: the medical oncologist's perspective". Surg Clin North Am. 81 (3): 527–42. doi:10.1016/S0039-6109(05)70141-9. PMID 11459269.
Rossini, A. A.; Like, A. A. A; Chick, W. L.; Appel, M. C.; Cahill Jr, G. F. (1977). "Studies of streptozotocin-induced insulitis and diabetes". Proceedings of the National Academy of Sciences of the United States of America. 74 (6): 2485–2489. Bibcode:1977PNAS...74.2485R. doi:10.1073/pnas.74.6.2485. PMC 432197. PMID 142253.
Costa, Michael; Bernardi, Jamile; Fiuza, Tiago; Costa, Lidiane; Brandão, Ricardo; Pereira, Maria E. (2016-06-25). "N-acetylcysteine protects memory decline induced by streptozotocin in mice". Chemico-Biological Interactions. 253: 10–17. doi:10.1016/j.cbi.2016.04.026. ISSN 1872-7786. PMID 27087133.
Szkudelski T (2001). "The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas". Physiol Res. 50 (6): 537–46. PMID 11829314.
Wang Z, Gleichmann H (1998). "GLUT2 in pancreatic islets: crucial target molecule in diabetes induced with multiple low doses of streptozotocin in mice". Diabetes. 47 (1): 50–6. doi:10.2337/diabetes.47.1.50. PMID 9421374.
Schnedl WJ, Ferber S, Johnson JH, Newgard CB (1994). "STZ transport and cytotoxicity. Specific enhancement in GLUT2-expressing cells". Diabetes. 43 (11): 1326–33. doi:10.2337/diabetes.43.11.1326. PMID 7926307.
Vavra JJ, Deboer C, Dietz A, Hanka LJ, Sokolski WT (1959). "Streptozotocin, a new antibacterial antibiotic". Antibiot Annu. 7: 230–5. PMID 13841501.
Mansford KR, Opie L (1968). "Comparison of metabolic abnormalities in diabetes mellitus induced by streptozotocin or by alloxan". Lancet. 1 (7544): 670–1. doi:10.1016/S0140-6736(68)92103-X. PMID 4170654.
Rerup CC (1970). "Drugs producing diabetes through damage of the insulin secreting cells". Pharmacol Rev. 22 (4): 485–518. PMID 4921840. Archived from the original on 2012-07-12.
Murray-Lyon IM, Eddleston AL, Williams R, Brown M, Hogbin BM, Bennett A, Edwards JC, Taylor KW (1968). "Treatment of multiple-hormone-producing malignant islet-cell tumour with streptozotocin". Lancet. 2 (7574): 895–8. doi:10.1016/S0140-6736(68)91058-1. PMID 4176152.
Ng, Tai L.; Rohac, Roman; Mitchell, Andrew J.; Boal, Amie K.; Balskus, Emily (2019). "An N-nitrosating metalloenzyme constructs the pharmacaphore of streptozotocin". Nature. 566 (7742): 94–99. Bibcode:2019Natur.566...94N. doi:10.1038/s41586-019-0894-z. PMC 6369591. PMID 30728519.
Bolzán AD, et al. Mutat Res. 2002, 512(2-3), 121-13
Saini KS, et al. Biochem Mol Biol Int, 1996, 39(6), 1229-1236.
Arison RN, et al. Diabetes, 1967, 16(1), 51-56.
Iwase M, et al. Tohoku J Exp Med, 1989, 159(2), 83-90.
Szkudelski, T. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas. Physiol. Res. 50(6), 537-546 (2001).
Leiter, E.H. Multiple low-dose streptozotocin-induced hyperglycemia and insulitis in C57BL mice: Influence of inbred background, sex, and thymus. Proc. Natl. Acad. Sci. USA 79(2), 630-634 (1982).
Melmed, R.N., Benitez, C.J., and Holt, S.J. Intermediate cells of the pancreas. III. Selective autophagy and destruction of β-granules in intermediate cells of the rat pancreas induced by alloxan and streptozotocin. J. Cell Sci. 13(1), 297-315 (1973).
Bennett, R.A., and Pegg, A.E. Alkylation of DNA in rat tissues following administration of streptozotocin. Cancer Res. 41(7), 2786-2790 (1981).
Kramer, J., Moeller, E.L., Hachey, A., et al. Differential expression of GLUT2 in pancreatic islets and kidneys of New and Old World nonhuman primates. Am. J. Physiol. Regul. Integr. Comp. Physiol. 296(3), R786-R793 (2009).